1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone
Description
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is a heterocyclic compound featuring a spirocyclic core with mixed heteroatoms (oxygen, sulfur, and nitrogen) and a thiophene-3-yl ketone substituent. Its molecular formula is C15H17NO2S2 (exact mass: 311.37 g/mol), as inferred from structurally related compounds .
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c14-11(10-1-7-16-9-10)13-4-2-12(3-5-13)15-6-8-17-12/h1,7,9H,2-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGGDUUMKEKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[45]decan-8-yl(thiophen-3-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride (AlCl3), and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the spirocyclic framework or the thiophene ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone has shown promise in several scientific research applications:
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.
Medicine: The compound's unique structure may offer therapeutic benefits, and it is being investigated for its potential use in treating various diseases.
Industry: Its applications in material science, such as in the development of advanced polymers and coatings, are being explored.
Mechanism of Action
The mechanism by which 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Variations
The compound’s uniqueness lies in its 1-oxa-4-thia-8-azaspiro[4.5]decane core, which distinguishes it from related spirocyclic derivatives. Key comparisons include:
Key Observations :
- Substituent Effects : The thiophen-3-yl group offers π-π stacking capability, advantageous for binding to aromatic residues in enzymes or receptors. Halogenated phenyl analogs (e.g., BG15034) may enhance target affinity but reduce solubility .
- Biological Activities : Spirocycles with 1-thia-4-aza cores exhibit anticancer activity (e.g., inhibition of cell proliferation) , while 1,4-dioxa-8-aza derivatives are explored as 11β-HSD1 inhibitors for metabolic disorders .
Biological Activity
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure which contributes to its biological properties. The presence of the thiophene moiety and the spirocyclic framework can influence its interaction with biological targets.
Structural Formula
Antitumor Activity
Recent studies have investigated the antitumor properties of various derivatives of 1-oxa-4-thia-8-azaspiro[4.5]decan compounds. Notably, a series of derivatives demonstrated significant cytotoxic effects against several cancer cell lines.
Key Findings from Research
- In vitro Studies :
-
Comparison with Standard Treatments :
- The synthesized compounds showed more potent antitumor activity than traditional chemotherapeutics such as bendamustine and vorinostat, particularly in the MDA-MB-231 and HeLa cell lines.
The proposed mechanism for the antitumor activity involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with critical cellular pathways.
Data Table: Antitumor Activity of Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 11b | A549 | 0.18 | Most effective against lung cancer |
| 11h | A549 | 0.19 | Promising candidate for further study |
| 11d | MDA-MB-231 | 0.08 | Highly potent |
| 11k | MDA-MB-231 | 0.09 | Comparable to standard treatments |
| 12c | HeLa | 0.14 | Significant cytotoxicity |
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of derivatives based on the spirocyclic framework and evaluated their biological activity against various cancer cell lines. The study highlighted compound 11h as a particularly promising candidate due to its broad-spectrum antitumor efficacy .
Case Study 2: Clinical Implications
The potential for these compounds in clinical settings is supported by their ability to overcome resistance mechanisms often seen in cancer therapies. Their unique structure allows for novel interactions with biological targets, which may lead to enhanced therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
